Acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1)
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Overview
Description
Acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1) is a chemical compound that combines the properties of acetic acid and a fluorophenoxy derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynyl-2-fluorophenol and 10-bromodecan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-ethynyl-2-fluorophenol is reacted with 10-bromodecan-1-ol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenoxyacetic acid: Shares the fluorophenoxy group but lacks the ethynyl and decanol moieties.
10-Bromodecan-1-ol: Similar in the decanol structure but lacks the fluorophenoxy and ethynyl groups.
Uniqueness
Acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol is unique due to the combination of the ethynyl, fluorophenoxy, and decanol groups, which confer distinct chemical and biological properties not found in the individual components.
Properties
CAS No. |
820241-92-7 |
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Molecular Formula |
C20H29FO4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
acetic acid;10-(4-ethynyl-2-fluorophenoxy)decan-1-ol |
InChI |
InChI=1S/C18H25FO2.C2H4O2/c1-2-16-11-12-18(17(19)15-16)21-14-10-8-6-4-3-5-7-9-13-20;1-2(3)4/h1,11-12,15,20H,3-10,13-14H2;1H3,(H,3,4) |
InChI Key |
KRXDPAWZUFHIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F |
Origin of Product |
United States |
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